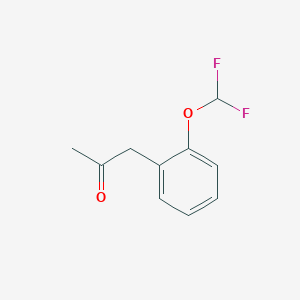
2-Benzothiazolebutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzothiazol-2-yl)butan-1-ol is a chemical compound that features a benzothiazole ring attached to a butanol chain. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with butanal, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of an acid catalyst and heating. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
4-(1,3-Benzothiazol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(1,3-Benzothiazol-2-yl)butan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
4-(1,3-Benzothiazol-2-yl)butan-1-ol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-yl)ethanol: Similar structure but with a shorter ethanol chain.
4-(1,3-Benzothiazol-2-yl)butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2-(1,3-Benzothiazol-2-yl)acetonitrile: Features a nitrile group attached to the benzothiazole ring.
The uniqueness of 4-(1,3-Benzothiazol-2-yl)butan-1-ol lies in its specific combination of the benzothiazole ring and the butanol chain, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
58046-80-3 |
|---|---|
Fórmula molecular |
C11H13NOS |
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C11H13NOS/c13-8-4-3-7-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,3-4,7-8H2 |
Clave InChI |
ZHJDQVQHQAUUKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)






![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)






